molecular formula C18H18N2O3S B4282685 5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid

5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid

Cat. No.: B4282685
M. Wt: 342.4 g/mol
InChI Key: NLSXENVSJIJYNT-UHFFFAOYSA-N
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Description

5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a cyano group, a thienyl ring, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-5-methyl-4-(4-methylphenyl)-2-thienylamine with a suitable pentanoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The cyano group and thienyl ring may play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-5-methyl-4-(4-methylphenyl)-2-thienylamine
  • 5-oxopentanoic acid derivatives

Uniqueness

5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-6-8-13(9-7-11)17-12(2)24-18(14(17)10-19)20-15(21)4-3-5-16(22)23/h6-9H,3-5H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSXENVSJIJYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
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5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
Reactant of Route 6
5-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid

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